molecular formula C7H13BrO2 B3141675 Methyl 4-bromo-2,2-dimethylbutanoate CAS No. 4833-99-2

Methyl 4-bromo-2,2-dimethylbutanoate

Cat. No.: B3141675
CAS No.: 4833-99-2
M. Wt: 209.08 g/mol
InChI Key: LSEMRAPWMAYTFA-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2,2-dimethylbutanoate” is a chemical compound with the CAS Number: 4833-99-2 . It is a liquid at room temperature and has a molecular weight of 209.08 . It is used in various research applications .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C7H13BrO2/c1-7(2,4-5-8)6(9)10-3/h4-5H2,1-3H3 . This indicates that the molecule consists of 7 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Polymer Applications

Methyl 4-bromo-2,2-dimethylbutanoate plays a role in synthesizing various chemical compounds. Keah and Rae (1993) outlined its use in the synthesis of polymers. They demonstrated the polymerization of specific methyl propenoates into polymethacrylates, which are significant in the production of plastics and synthetic rubbers. This process involves free radical and anionic polymerization methods, with the latter preserving labeling specificity, crucial for targeted polymer applications (Keah & Rae, 1993).

Chemical Synthesis and Reactions

This compound is also important in various chemical syntheses and reactions. For instance, Xu and He (2010) discussed its role in creating intermediates for non-steroidal anti-inflammatory agents. They highlighted alternative synthetic procedures for creating these intermediates, emphasizing environmental and toxicological concerns in choosing reagents (Xu & He, 2010). Similarly, Wei and Bakthavatchalam (1993) conducted a study on aldol addition reactions involving the lithium enolate of methyl 3,3-dimethylbutanoate, comparing reactions in solid state and solution, which has implications for organic synthesis (Wei & Bakthavatchalam, 1993).

Role in Pharmaceutical Research

In the pharmaceutical field, this compound is used in the synthesis of various compounds. For example, Yamada et al. (2010) synthesized 4-Bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide from a similar compound, showing significant anti-proliferative effects on U937 cells. This highlights its potential in developing new therapeutic agents (Yamada et al., 2010).

Environmental and Agricultural Applications

Additionally, in the environmental and agricultural sectors, compounds like this compound are explored for their efficacy. Zeid and Noher (2014) investigated the use of Dimethyl disulfide (DMDS), a related compound, as an alternative to methyl bromide for controlling soil-borne diseases and pests in vegetables. This research is crucial for sustainable agriculture practices (Zeid & Noher, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Properties

IUPAC Name

methyl 4-bromo-2,2-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-7(2,4-5-8)6(9)10-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEMRAPWMAYTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228785
Record name Butanoic acid, 4-bromo-2,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4833-99-2
Record name Butanoic acid, 4-bromo-2,2-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4833-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-bromo-2,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromo-2,2-dimethylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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